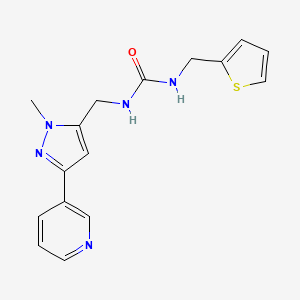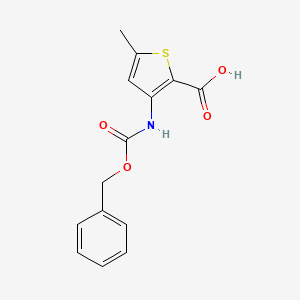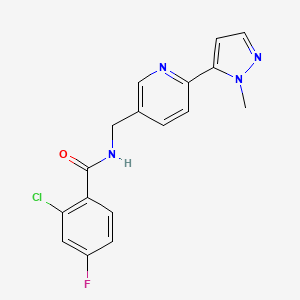
(Z)-N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide”, also known as Compound A, is a novel small molecule. It has a molecular formula of C11H16N4O and a molecular weight of 220.276 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a piperidine ring via a carboximidamide group . The exact spatial configuration can be determined using techniques like X-ray crystallography, NMR, etc.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Synthesis Methods
- A novel method for synthesizing compounds related to (Z)-N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide has been proposed, which involves catalytic hydrogenation and is crucial for producing large quantities for medicinal purposes (Smaliy et al., 2011).
- The synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine leads to the creation of compounds with a substituted piperidine subunit, illustrating the versatility of this compound in the synthesis of various amines (Acharya & Clive, 2010).
Chemical Properties and Applications
- The compound's derivatives, particularly those linked with the pyrimidine moiety, have shown significant effects in reducing pathological effects on blood glucose, liver function, and kidney function, hinting at their potential use as therapeutic agents (Moustafa et al., 2021).
- Its ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold can form complexes with Zn(II) and Cu(II), suggesting applications in coordination chemistry and possibly in catalysis or materials science (Folmer-Andersen et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide involves the reaction of 2-chloronicotinic acid with piperidine, followed by conversion of the resulting product to the desired compound through a series of reactions.", "Starting Materials": [ "2-chloronicotinic acid", "piperidine", "sodium hydroxide", "hydroxylamine hydrochloride", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic acid", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: 2-chloronicotinic acid is reacted with piperidine in the presence of sodium hydroxide to form 2-(piperidin-1-yl)pyridine-3-carboxylic acid.", "Step 2: The resulting product from step 1 is then reacted with hydroxylamine hydrochloride and sodium nitrite in the presence of acetic acid to form 2-(piperidin-1-yl)pyridine-3-carboxylic acid hydroxamic acid.", "Step 3: The product from step 2 is then reacted with sodium azide in the presence of sulfuric acid to form (Z)-2-(piperidin-1-yl)pyridine-3-carboximidamide.", "Step 4: Finally, the product from step 3 is reduced with sodium borohydride in ethanol to form the desired compound, (Z)-N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide." ] } | |
Numéro CAS |
59025-42-2 |
Formule moléculaire |
C11H16N4O |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
N'-hydroxy-2-piperidin-1-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C11H16N4O/c12-10(14-16)9-5-4-6-13-11(9)15-7-2-1-3-8-15/h4-6,16H,1-3,7-8H2,(H2,12,14) |
Clé InChI |
JZHHKLUPBPYXRR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=NO)N |
SMILES canonique |
C1CCN(CC1)C2=C(C=CC=N2)C(=NO)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2599804.png)

![N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2599806.png)
![(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599807.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide](/img/structure/B2599814.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2599818.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2599822.png)
![1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2599824.png)
